

Spectral Data Analysis of 4,5-Difluoro-2-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectral data for **4,5-Difluoro-2-methoxybenzaldehyde** (C₈H₆F₂O₂), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental data for this specific molecule is not publicly available, this guide presents predicted spectral data based on established principles and analysis of structurally similar compounds.

Molecular Structure and Properties

4,5-Difluoro-2-methoxybenzaldehyde possesses a molecular weight of 172.13 g/mol and an exact mass of 172.03358575 Da.^[1] The strategic placement of two fluorine atoms, a methoxy group, and an aldehyde group on the benzene ring results in a unique electronic environment, which is reflected in its spectral characteristics.

Molecular Structure Diagram

Caption: Molecular structure of **4,5-Difluoro-2-methoxybenzaldehyde**.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4,5-Difluoro-2-methoxybenzaldehyde**. These predictions are derived from the analysis of substituent effects on benzaldehyde and related fluorinated aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	-CHO
~7.5	d	1H	Ar-H (H-6)
~7.2	d	1H	Ar-H (H-3)
~3.9	s	3H	-OCH ₃

Note: The aromatic protons will likely exhibit splitting due to fluorine-proton coupling (J-coupling), resulting in doublets or doublet of doublets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~188	C=O (Aldehyde)
~160 (d)	C-2 (Ar-C-OCH ₃)
~150 (dd)	C-4/C-5 (Ar-C-F)
~148 (dd)	C-5/C-4 (Ar-C-F)
~125 (d)	C-1 (Ar-C-CHO)
~118 (d)	C-6 (Ar-CH)
~105 (d)	C-3 (Ar-CH)
~56	-OCH ₃

Note: Carbon signals for the fluorinated positions will appear as doublets or doublets of doublets due to carbon-fluorine coupling.

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	C=O Stretch (Aldehyde)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	Aryl-O Stretch (Asymmetric)
~1100-1200	Strong	C-F Stretch
~1020	Medium	Aryl-O Stretch (Symmetric)

MS (Mass Spectrometry) Data (Predicted)

m/z	Interpretation
172	[M] ⁺ (Molecular Ion)
171	[M-H] ⁺
143	[M-CHO] ⁺
128	[M-CHO-CH ₃] ⁺
115	[M-C ₂ H ₃ O] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic aldehydes like **4,5-Difluoro-2-methoxybenzaldehyde**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced to the internal standard.

IR Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.

- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum is recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

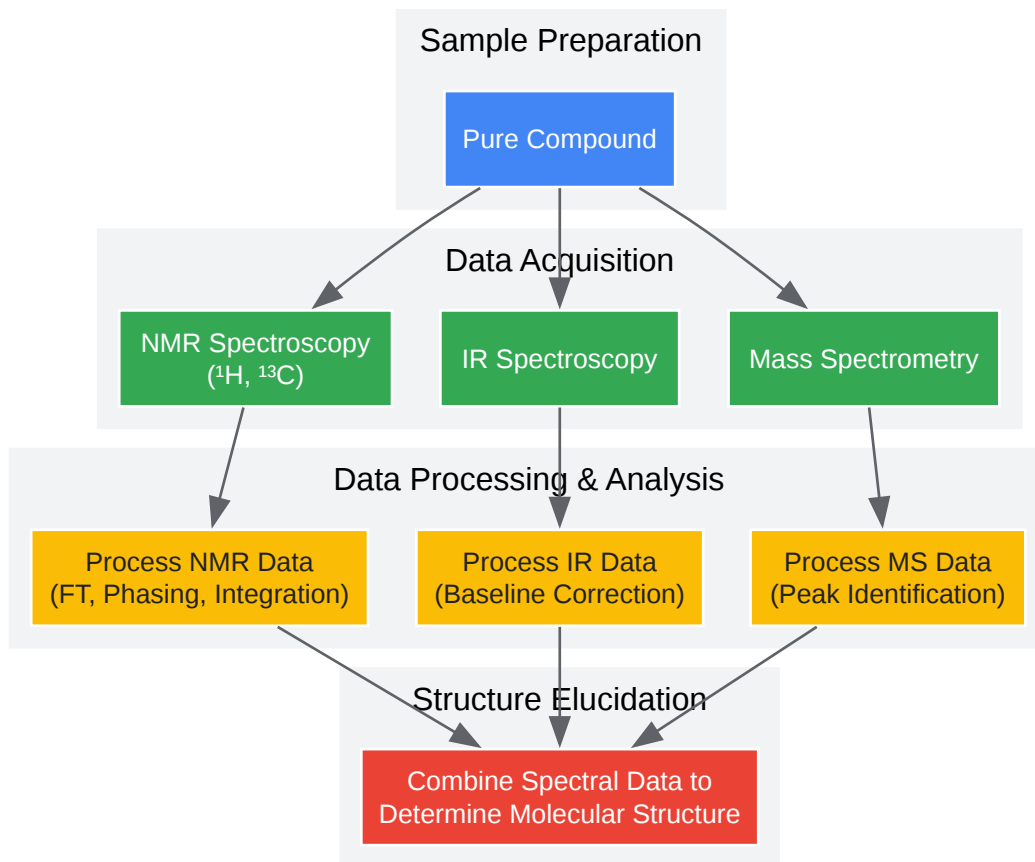
Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds like benzaldehydes. Electrospray Ionization (ESI) can be used for LC-MS.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound.

General Workflow for Spectral Analysis



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Caption: A generalized workflow for the spectral analysis of an organic compound.

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References

- 1. 4,5-Difluoro-2-methoxybenzaldehyde | C₈H₆F₂O₂ | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]
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